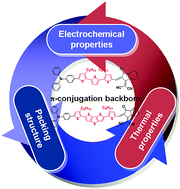Effect of the π-linker on the performance of organic photovoltaic devices based on push–pull D–π–A molecules†
New Journal of Chemistry Pub Date: 2018-06-05 DOI: 10.1039/C8NJ00915E
Abstract
Two push–pull D–π–A molecules, 3T and DTT as donor materials, were synthesized and characterized for solution-processed bulk heterojunction (BHJ) organic photovoltaic (OPV) devices. The π-linker plays a vital role not only in electrochemical and thermal properties but also affects the thin film morphology of 3T and DTT. 3T showed the high electrochemical stability with a faster electrode reaction rate. The solution-processed OPV devices based on 3T showed higher power conversion efficiencies than DTT-based devices because of its superior electrochemical properties.

Recommended Literature
- [1] Ca2+ metal ion adducts with cytosine, cytidine and cytidine 5′-monophosphate: a comprehensive study of calcium reactivity towards building units of nucleic acids†‡
- [2] C5-curcuminoid-4-aminoquinoline based molecular hybrids: design, synthesis and mechanistic investigation of anticancer activity†
- [3] Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging†
- [4] Boron nitride ceramics from molecular precursors: synthesis, properties and applications
- [5] Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
- [6] Auto-accelerating and auto-inhibiting phenomena in the oxidation process of organic contaminants by permanganate and manganese dioxide under acidic conditions: effects of manganese intermediates/products†
- [7] Bottom-up synthesis of meta-atoms as building blocks in self-assembled metamaterials: recent advances and perspectives
- [8] CdSe:In Mid-infrared transparent conductive films prospering uncooled PbSe/CdSe heterojunction photovoltaic detectors
- [9] Boron–oxygen luminescence centres in boron–nitrogen systems†
- [10] Cancer-mitochondria-targeted photodynamic therapy with supramolecular assembly of HA and a water soluble NIR cyanine dye†










